molecular formula C7H4IN3O2 B6337877 3-Iodo-6-nitroimidazo[1,2-a]pyridine CAS No. 886371-73-9

3-Iodo-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B6337877
CAS No.: 886371-73-9
M. Wt: 289.03 g/mol
InChI Key: FKFUCKXVHCGGOF-UHFFFAOYSA-N
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Description

3-Iodo-6-nitroimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of both iodine and nitro groups in the molecule makes it a valuable intermediate for various chemical reactions and functionalizations.

Mechanism of Action

Target of Action

3-Iodo-6-nitroimidazo[1,2-a]pyridine is a compound that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with targets that play a crucial role in the survival and proliferation of these resistant strains of TB.

Biochemical Pathways

Given the reported anti-tb activity of imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may affect pathways crucial for the survival and proliferation of TB bacteria.

Result of Action

Given the reported anti-tb activity of imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may induce changes that inhibit the survival and proliferation of TB bacteria.

Biochemical Analysis

Biochemical Properties

3-Iodo-6-nitroimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between this compound and these biomolecules is primarily mediated through covalent bonding and non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, thereby impacting protein synthesis and cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding often involves interactions with amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or varying temperatures. The temporal effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with long-term exposure leading to cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting or activating key enzymes, thereby altering the levels of metabolites within the cell. The metabolic pathways affected by this compound include those involved in energy production, nucleotide synthesis, and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its biological activity. The distribution of this compound can also be affected by factors such as cellular uptake mechanisms and the presence of efflux pumps .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Iodo-6-nitroimidazo[1,2-a]pyridine typically involves the iodination of 6-nitroimidazo[1,2-a]pyridine. One common method is the use of N-Iodosuccinimide (NIS) as the iodinating agent in acetonitrile at room temperature. The reaction proceeds smoothly to yield this compound in good yield .

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route involving N-Iodosuccinimide suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

3-Iodo-6-nitroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as palladium catalysts and ligands are commonly used for substitution reactions involving the iodine atom.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be used to reduce the nitro group.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the iodine atom.

    Reduction Reactions: 3-Amino-6-nitroimidazo[1,2-a]pyridine.

    Oxidation Reactions: Products with additional oxygen-containing functional groups.

Scientific Research Applications

3-Iodo-6-nitroimidazo[1,2-a]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Research: The compound is studied for its biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Comparison with Similar Compounds

  • 3-Iodo-8-nitroimidazo[1,2-a]pyridine
  • 6-Chloro-3-nitroimidazo[1,2-a]pyridine
  • 3-Iodo-6-nitroimidazo[1,2-a]pyridine

Comparison:

This compound is unique due to the specific positions of the iodine and nitro groups on the imidazo[1,2-a]pyridine scaffold. This unique substitution pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, 3-Iodo-8-nitroimidazo[1,2-a]pyridine has the nitro group at a different position, which can lead to different reactivity and biological properties .

Properties

IUPAC Name

3-iodo-6-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-6-3-9-7-2-1-5(11(12)13)4-10(6)7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFUCKXVHCGGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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